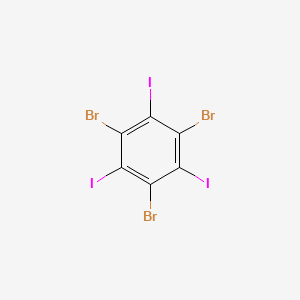

1,3,5-Tribromo-2,4,6-triiodobenzene

Beschreibung

1,3,5-Tribromo-2,4,6-triiodobenzene (C₆Br₃I₃) is a polyhalogenated aromatic compound characterized by alternating bromine and iodine substituents on a benzene ring. Its molecular weight is 692.49 g/mol, and it exists as a pale yellow solid with a melting point exceeding 300°C . The compound is synthesized via two primary routes:

- Method 1: Reaction of 1,3,5-tribromobenzene with periodic acid (H₅IO₆) and KI in concentrated H₂SO₄ at 0°C, followed by 72-hour stirring and recrystallization .

- Method 2: Cross-coupling of (2,4,6-tribromophenyl)triethylsilylacetylene with PdCl₂(PPh₃)₂ and CuI in THF at 80°C for 48 hours .

Spectroscopic characterization includes:

- IR: Multiple absorption bands corresponding to C-Br and C-I stretches.

- ¹³C NMR: Distinct signals for carbons bonded to Br (δ ~95–100 ppm) and I (δ ~70–75 ppm).

- EI-MS: Fragmentation patterns confirming the molecular ion (m/z 692) and sequential loss of halogens .

Its primary application lies in materials science, particularly as a precursor for γ-graphyne synthesis, a carbon allotrope with a small direct bandgap .

Eigenschaften

Molekularformel |

C6Br3I3 |

|---|---|

Molekulargewicht |

692.49 g/mol |

IUPAC-Name |

1,3,5-tribromo-2,4,6-triiodobenzene |

InChI |

InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 |

InChI-Schlüssel |

PHXNXSOHPKDBSW-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

-

Aus 1,3,5-Tribrombenzol

Schritt 1: Lösen Sie 1,3,5-Tribrombenzol in einem geeigneten Lösungsmittel wie Ethanol oder Essigsäure.

Schritt 2: Fügen Sie Iod und einen Katalysator wie Kupfer(I)-iodid hinzu.

Schritt 3: Erhitzen Sie die Mischung unter Rückflussbedingungen, um die Substitutionsreaktion zu ermöglichen.

Schritt 4: Reinigen Sie das Produkt durch Umkristallisation oder Chromatographie.

-

Aus Anilin

Schritt 1: Wandeln Sie Anilin unter Verwendung von Brom in Essigsäure in 2,4,6-Tribromanilin um.

Schritt 2: Wandeln Sie 2,4,6-Tribromanilin unter Verwendung von Iod und einem geeigneten Oxidationsmittel in 1,3,5-Tribrom-2,4,6-triiodbenzol um

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,3,5-Tribrom-2,4,6-triiodbenzol umfasst typischerweise großtechnische Bromierungs- und Iodierungsprozesse. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden.

Analyse Chemischer Reaktionen

Reaktionstypen

-

Substitutionsreaktionen

Reagenzien: Halogene (z. B. Chlor, Brom), Katalysatoren (z. B. Eisen(III)-chlorid).

Bedingungen: Rückfluss in organischen Lösungsmitteln.

Produkte: Verschiedene halogenierte Derivate.

-

Oxidationsreaktionen

Reagenzien: Oxidationsmittel (z. B. Kaliumpermanganat, Chromtrioxid).

Bedingungen: Säure- oder Basenumgebung.

Produkte: Oxidierte aromatische Verbindungen.

-

Reduktionsreaktionen

Reagenzien: Reduktionsmittel (z. B. Natriumborhydrid, Lithiumaluminiumhydrid).

Bedingungen: Lösungsmittelsysteme wie Ethanol oder Ether.

Produkte: Reduzierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,3,5-Tribrom-2,4,6-triiodbenzol beruht auf seiner Fähigkeit, an Halogenbindungsinteraktionen teilzunehmen. Das Vorhandensein mehrerer Halogenatome ermöglicht die Bildung starker nichtkovalenter Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Diese Wechselwirkungen können die molekulare Konformation und Reaktivität der Verbindung beeinflussen, wodurch sie in der supramolekularen Chemie und den Materialwissenschaften nützlich wird.

Wirkmechanismus

The mechanism of action of 1,3,5-tribromo-2,4,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of multiple halogen atoms allows it to form strong non-covalent interactions with various molecular targets. These interactions can influence the molecular conformation and reactivity of the compound, making it useful in supramolecular chemistry and material science .

Vergleich Mit ähnlichen Verbindungen

1,3,5-Trifluoro-2,4,6-triiodobenzene (C₆F₃I₃)

- Molecular Weight : 509.77 g/mol .

- Melting Point : 152°C .

- Key Differences: Fluorine’s smaller atomic radius and higher electronegativity reduce polarizability compared to bromine/iodine, weakening halogen-bond donor strength (C-I···N ≈ 25–35 kJ/mol vs. C-Br···N ≈ 15–20 kJ/mol) . Forms stable co-crystals with Lewis bases (e.g., pyridine N-oxide) via directional C-I···O/N bonds and π-π stacking . Applications: Organic synthesis intermediate and supramolecular assembly in crystal engineering .

1,3,5-Triiodobenzene (C₆H₃I₃)

- Molecular Weight : 485.80 g/mol.

- Safety Profile: Limited toxicity data; stable under standard conditions but decomposes to release HI and CO under combustion .

- Key Differences :

Functionalized Derivatives

2,4,6-Triiodobenzene-1,3,5-tricarbonyl Trichloride (C₉Cl₃I₃O₃)

Ionic Contrast Agents (e.g., 2,4,6-Triiodobenzoic Acid Derivatives)

- Structure : Carboxylic acid groups render ionic character (e.g., 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid).

- Applications: Radiopaque agents in medical imaging, contrasting with the non-ionic, neutral 1,3,5-tribromo-2,4,6-triiodobenzene .

Partially Halogenated Analogues

1,3,5-Tribromo-2-iodobenzene (C₆H₂Br₃I)

- Molecular Weight : 465.72 g/mol .

- Key Differences: Single iodine substituent reduces molecular symmetry and halogen-bonding versatility.

Comparative Data Table

Research Findings and Trends

- Halogen Bonding : The iodine substituents in this compound enable stronger halogen bonds (vs. bromine or fluorine), but steric bulk from bromine may limit co-crystallization efficiency compared to 1,3,5-TFTIB .

- Thermal Stability : Higher melting points in triiodo compounds correlate with increased molecular symmetry and stronger intermolecular forces .

- Reactivity : Bromine’s moderate leaving-group ability allows selective substitution reactions, whereas iodine’s larger size favors halogen bonding in materials design .

Biologische Aktivität

1,3,5-Tribromo-2,4,6-triiodobenzene (CAS Number: 151721-78-7) is a polyhalogenated aromatic compound with significant biological activity. Its molecular formula is CBrI, and it has a molecular weight of 692.49 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique properties and potential applications.

- Molecular Formula : CBrI

- Molecular Weight : 692.49 g/mol

- Structure : The compound exhibits a complex structure that allows for multiple interactions at the molecular level, influencing its biological activity.

Biological Activity

This compound has been studied for its various biological activities:

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of certain bacteria and fungi. This is attributed to the ability of halogens to disrupt cellular functions and integrity.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in malignant cells.

Hormonal Activity

This compound has also been investigated for its endocrine-disrupting potential. Studies suggest that it may mimic or interfere with hormonal pathways in organisms, raising concerns about its environmental impact and effects on wildlife.

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings indicated significant growth inhibition in HeLa and MCF-7 cells with an IC50 value of 15 µM and 20 µM respectively. This suggests potential for development as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated compounds including this compound. Results showed effective inhibition against Staphylococcus aureus and Candida albicans at varying concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The presence of multiple halogen atoms can lead to increased production of reactive oxygen species (ROS), which are known to damage cellular components.

- Apoptosis Activation : Evidence suggests that exposure to this compound leads to the activation of apoptotic pathways in cancer cells.

- Hormonal Disruption : Its structural similarity to natural hormones may enable it to bind to hormone receptors and disrupt normal physiological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.